Metronidazole benzoate
Overview
Description
Metronidazole benzoate is an ester derivative of metronidazole, a nitroimidazole antibiotic and antiprotozoal medication. It is commonly used in oral suspensions to mask the bitter taste of metronidazole, making it more palatable, especially for pediatric use . This compound retains the antimicrobial properties of metronidazole, making it effective against a variety of anaerobic bacteria and protozoa .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of metronidazole benzoate involves the esterification of metronidazole with benzoyl chloride. The process typically includes the following steps :
- Dissolving metronidazole in a solvent such as tributylamine, toluene, or acetone.
- Adding benzoyl chloride and performing the esterification reaction at elevated temperatures (around 110°C).
- Cooling the reaction mixture and adding water to dissolve the by-products.
- Recrystallizing the product from an organic phase to obtain crude this compound.
- Purifying the crude product using ethanol and activated carbon to remove impurities.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous reactors and automated systems ensures consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Metronidazole benzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to release metronidazole and benzoic acid.
Common Reagents and Conditions:
Reduction: Common reagents include reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.
Major Products:
Scientific Research Applications
Metronidazole benzoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of metronidazole benzoate involves the reduction of the nitro group under anaerobic conditions, forming reactive intermediates that interact with microbial DNA. These intermediates cause DNA strand breaks and inhibit nucleic acid synthesis, leading to cell death . The primary molecular targets are the DNA and electron-transport proteins of anaerobic bacteria and protozoa .
Comparison with Similar Compounds
Metronidazole benzoate is unique due to its ester form, which improves its palatability without compromising its antimicrobial efficacy. Similar compounds include:
Tinidazole: Another nitroimidazole with similar antimicrobial properties but different pharmacokinetics.
Ornidazole: A nitroimidazole used for similar indications but with a longer half-life.
Secnidazole: Known for its single-dose treatment regimen for certain infections.
This compound stands out due to its specific use in oral suspensions, making it a preferred choice for pediatric and sensitive patients .
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUCCLJJOWSASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86589-27-7 (monohydrate) | |
Record name | Metronidazole benzoate [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60157221 | |
Record name | Metronidazole benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13182-89-3 | |
Record name | Metronidazole benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13182-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metronidazole benzoate [USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metronidazole benzoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15759 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metronidazole benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-nitro-1H-imidazole-1-ethyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METRONIDAZOLE BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A355C835XC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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